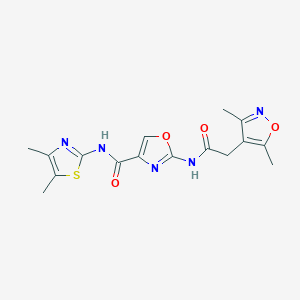

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide

Description

This compound is a heterocyclic organic molecule featuring a central oxazole-4-carboxamide scaffold substituted with a 3,5-dimethylisoxazole moiety via an acetamido linker and a 4,5-dimethylthiazol-2-yl group. The presence of multiple aromatic systems (isoxazole, thiazole, oxazole) and methyl substituents likely influences its physicochemical properties, including solubility, metabolic stability, and bioavailability .

Properties

IUPAC Name |

2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S/c1-7-10(4)26-16(17-7)20-14(23)12-6-24-15(18-12)19-13(22)5-11-8(2)21-25-9(11)3/h6H,5H2,1-4H3,(H,17,20,23)(H,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHVWVZFXSXOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=COC(=N2)NC(=O)CC3=C(ON=C3C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 374.36 g/mol. The structure features several functional groups, including an isoxazole ring and a thiazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in modulating inflammatory responses and inhibiting specific enzymatic pathways. Notably, it has been suggested as a potential modulator of interleukin-17A (IL-17A), a cytokine implicated in various inflammatory diseases .

- Cytokine Modulation : The compound's ability to modulate IL-17A suggests it could be beneficial in treating autoimmune diseases where IL-17A plays a pivotal role.

- Enzyme Inhibition : There is evidence that it may inhibit enzymes involved in lipid metabolism, such as acid ceramidase, which could influence cell signaling pathways related to cell proliferation and apoptosis .

In Vitro Studies

In vitro studies have shown that derivatives of oxazole compounds exhibit antimicrobial and antifungal activities. For instance, compounds similar to the one have demonstrated significant inhibition against various fungal strains, including Candida species and Aspergillus species .

| Compound | MIC (µg/ml) against Candida albicans | MIC (µg/ml) against Aspergillus niger |

|---|---|---|

| 11 | 1.6 | 1.6 |

| 12 | 0.8 | 0.8 |

| Reference Drug | 3.2 | 1.6 |

Toxicity Assessments

Toxicity evaluations conducted on zebrafish embryos indicated that certain derivatives exhibited low toxicity levels, suggesting a favorable safety profile for further development .

Comparison with Related Compounds

The biological activities of 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide can be compared with other oxazole derivatives:

Scientific Research Applications

Anticancer Potential

Preliminary studies suggest that this compound may exhibit significant anticancer activity. Research indicates that derivatives of similar structures have shown efficacy against various cancer cell lines. For instance, compounds with isoxazole and thiazole moieties have been reported to inhibit cancer cell proliferation significantly in vitro .

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

Anti-inflammatory Effects

The modulation of interleukin-17A (IL-17A) is a notable therapeutic target for inflammatory diseases. The compound's structure suggests it may act as a modulator of IL-17A, potentially offering a pathway for treating conditions like rheumatoid arthritis and psoriasis .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Isoxazole Ring : Achieved through cyclization reactions involving β-keto esters and hydroxylamine.

- Thiazole Formation : Synthesized by reacting thioamides with α-haloketones.

- Final Coupling : The isoxazole and thiazole rings are coupled through amide bond formation.

Optimizing these synthetic routes is crucial for improving yield and purity, often employing catalysts and controlled reaction conditions .

Case Studies and Research Findings

Research on similar compounds has demonstrated their broad spectrum of biological activities:

- Antimicrobial Activity : Compounds featuring isoxazole rings have shown effectiveness against various bacterial strains, indicating potential for developing new antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared heterocyclic motifs and functional groups. Below is a comparative analysis using pharmacopeial and research data:

Thiazole- and Isoxazole-Containing Derivatives

- Compound y (from ): Contains a thiazol-4-ylmethyl group and a hydroperoxypropan-2-yl substituent. Unlike the target compound, its thiazole ring is substituted at position 4 rather than 2, which may reduce steric hindrance and alter binding specificity.

- Compound n (from ): Features a thiazolidine ring with carboxylic acid groups. The absence of isoxazole and the inclusion of charged carboxylates likely reduce membrane permeability compared to the target compound’s neutral, lipophilic methyl groups .

Acetamido-Linked Heterocycles

- Compound z (from ): Shares a ureido linkage instead of an acetamido group. Ureido moieties enhance hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to enzymatic cleavage .

- Its sugar moiety increases hydrophilicity, contrasting with the target compound’s lipophilic profile .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Methodological Insights

Critical Analysis and Limitations

- Structural Diversity : The target compound’s combination of isoxazole, thiazole, and oxazole is unique among the compared analogs. This may confer distinct binding affinities, but direct pharmacological data are absent in the provided evidence.

- Pharmacopeial Complexity : Compounds like z and n () highlight the trade-offs between solubility and membrane permeability in heterocyclic design .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing isoxazole-thiazole hybrid structures like this compound?

Answer:

The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Formation of the isoxazole-acetamido intermediate via refluxing substituted hydrazides with DMSO, followed by distillation and crystallization .

- Step 2 : Amide bond formation between the isoxazole fragment and the thiazole-carboxamide moiety using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) under nitrogen .

- Purification : Column chromatography or recrystallization (water-ethanol mixtures) ensures >95% purity. Yield optimization often requires adjusting reaction time (e.g., 18–24 hours) and stoichiometric ratios .

Advanced: How can researchers resolve contradictory bioactivity data across different cell lines or assay conditions?

Answer:

Contradictions may arise from variations in:

- Cell permeability : Use logP calculations (e.g., >3.5 for optimal membrane penetration) or prodrug strategies to enhance bioavailability.

- Assay interference : Validate results via orthogonal assays (e.g., fluorescence-based vs. luminescence) and include controls for thiazole-mediated off-target effects .

- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation, which may explain inconsistent IC50 values .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

- NMR : and NMR verify substituent positions (e.g., methyl groups at 3,5-isoxazole and 4,5-thiazole). Key signals: δ 2.2–2.5 ppm (CH3), δ 6.8–7.2 ppm (aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 403.1) .

- HPLC : Purity >95% using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .

Advanced: What strategies optimize reaction yields for sterically hindered intermediates in the synthesis?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates .

- Catalyst tuning : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings involving hindered boronic esters .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 18 hours) and improves yields by 15–20% .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC. Isoxazole rings are prone to hydrolysis at pH <3 .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (e.g., >200°C for thiazole-carboxamide) .

Advanced: What computational methods predict binding affinities to biological targets (e.g., kinases)?

Answer:

- Docking studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 3POZ). The acetamido linker shows hydrogen bonding with Asp86 in the ATP-binding pocket .

- MD simulations : Assess binding mode stability over 100 ns trajectories; RMSD <2 Å indicates favorable interactions .

Basic: What in vitro assays are recommended for preliminary anticancer activity screening?

Answer:

- Cell viability : MTT assay in HeLa, MCF-7, and A549 cells (48-hour exposure; IC50 <10 µM suggests potency) .

- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic populations .

Advanced: How can researchers address low aqueous solubility during formulation studies?

Answer:

- Salt formation : React with HCl or sodium glycocholate to improve solubility (e.g., 2.5 mg/mL vs. 0.1 mg/mL for free base) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via sonication) to enhance bioavailability .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

- PPE : Gloves, goggles, and lab coats mandatory due to potential irritancy (analogs show LD50 >500 mg/kg in rodents) .

- Waste disposal : Neutralize acidic byproducts with NaHCO3 before disposal .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.